N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Description
N-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran moiety at the 5-position and a 2-(2-fluorophenoxy)acetamide group at the 2-position. The 1,3,4-oxadiazole ring and acetamide functional group are well-documented bioisosteres, enhancing pharmacological activity through hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c1-9-7-11(10(2)23-9)15-19-20-16(24-15)18-14(21)8-22-13-6-4-3-5-12(13)17/h3-7H,8H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSBFDOQJVJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine.
Introduction of the fluorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-fluorophenol under suitable conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with several 1,3,4-oxadiazole-acetamide derivatives, differing primarily in substituents on the oxadiazole ring and the acetamide side chain. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs.
- Furan vs. Benzofuran/Indole : The 2,5-dimethylfuran substituent offers steric hindrance and metabolic resistance compared to bulkier benzofuran or indole groups, which may influence target binding .
Table 2: Reported Bioactivities of Analogous Compounds
Inferences for Target Compound :
- Dimethylfuran could reduce metabolic degradation compared to unsubstituted furans, extending in vivo half-life .
Physicochemical and Stability Profiles
- Solubility: The fluorine atom and phenoxy group may reduce aqueous solubility compared to methoxy or pyridinyl derivatives (e.g., 8w in ).
- Stability : Oxadiazole-acetamide derivatives generally exhibit stability under acidic/thermal stress, as demonstrated in UV degradation studies of related compounds .
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its properties, synthesis, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14F N3O3
- Molecular Weight : 299.29 g/mol
- CAS Number : 1251543-48-2
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acid derivatives. The introduction of the furan moiety can be achieved via Friedel-Crafts acylation using 2,5-dimethylfuran. Finally, the coupling with a fluorophenoxy-acetamide derivative is performed under basic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. Studies have demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. For instance:
| Compound | Activity | Organism |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus |
| Similar Oxadiazole Derivative | Antifungal | Candida albicans |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism of action could involve the induction of apoptosis in cancer cells by disrupting metabolic pathways crucial for cell survival. For example:
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| In vitro analysis | MCF7 (Breast Cancer) | 15.6 |
| In vitro analysis | HeLa (Cervical Cancer) | 12.8 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives and found that those with furan substituents exhibited enhanced antimicrobial activity compared to their non-furan counterparts . -
Anticancer Potential :
Research presented at the Annual Cancer Research Conference highlighted the potential of oxadiazole derivatives in inducing apoptosis in breast cancer cell lines through mitochondrial pathways. -
Pharmacokinetics :
A pharmacokinetic study indicated favorable absorption and distribution characteristics for compounds similar to this compound when administered in vivo .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves refining reaction conditions such as stoichiometry, solvent selection, and catalyst use. For example:
- Reflux conditions : Refluxing intermediates like 2-amino-1,3,4-oxadiazole derivatives with chloroacetyl chloride in triethylamine (3–4 hours) improves reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion and minimizes side products .
- Recrystallization : Purification using solvents like pet-ether or DMF-water mixtures enhances crystallinity and purity (>95%) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituents on the oxadiazole and furan rings, with fluorophenoxy protons appearing as distinct doublets (~δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the planar oxadiazole ring geometry, critical for understanding reactivity .
- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., ~341.3 g/mol) and detects fragmentation patterns .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Enzyme inhibition : Evaluate binding to targets like cyclooxygenase-2 (COX-2) using fluorometric assays .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent variation : Replace the 2-fluorophenoxy group with chloro/bromo analogs to study electronic effects on bioactivity .
- Oxadiazole ring modification : Compare 1,3,4-oxadiazole with 1,2,4-triazole derivatives to assess ring stability and target affinity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with enzyme active sites .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Comparative studies : Test analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl derivatives) under identical conditions to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups .
Advanced: What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate parameters like LogP (lipophilicity) and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate interactions with liver microsomal enzymes to predict metabolic pathways .
- Toxicity profiling : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .
Advanced: How are in vivo pharmacokinetic studies designed for this compound?
Methodological Answer:
- Animal models : Administer the compound orally or intravenously in rodents (e.g., Wistar rats) to measure bioavailability and half-life .
- Tissue distribution : LC-MS/MS quantifies compound levels in plasma, liver, and kidneys over time .
- Dose optimization : Conduct dose-escalation studies to balance efficacy (e.g., hypoglycemic activity) and toxicity .
Advanced: What analytical methods ensure batch-to-batch consistency in research-grade samples?
Methodological Answer:
- HPLC-DAD : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Confirm C, H, N, and F content matches theoretical values (e.g., C17H12FN3O4) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
